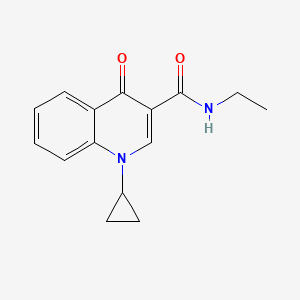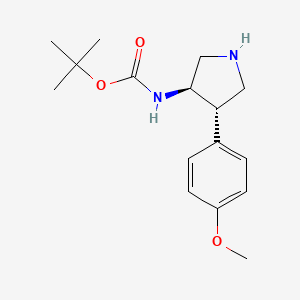
tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate is a chemical compound characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a pyrrolidine ring
Preparation Methods
The synthesis of tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate typically involves the reaction of a pyrrolidine derivative with a tert-butyl carbamate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methoxyphenyl groups can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to ensure optimal reaction rates and product formation.
Scientific Research Applications
tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand its interactions with biological targets.
Medicine: The compound may have potential therapeutic applications, including as a precursor for drug development or as an active pharmaceutical ingredient in certain treatments.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial products where its unique structural properties are advantageous.
Mechanism of Action
The mechanism of action of tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or other biochemical processes that result in the observed effects.
Comparison with Similar Compounds
tert-Butyl ((3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl ((3R,4S)-4-(4-hydroxyphenyl)pyrrolidin-3-yl)carbamate: This compound has a hydroxy group instead of a methoxy group, which can lead to different reactivity and biological activity.
tert-Butyl ((3R,4S)-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate:
tert-Butyl ((3R,4S)-4-(4-nitrophenyl)pyrrolidin-3-yl)carbamate: The nitro group introduces additional reactivity, making this compound useful in different chemical and biological contexts.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-14-10-17-9-13(14)11-5-7-12(20-4)8-6-11/h5-8,13-14,17H,9-10H2,1-4H3,(H,18,19)/t13-,14+/m1/s1 |
InChI Key |
NTUSMEQMZHLYMM-KGLIPLIRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-Dimethoxy-5-methyl-2-{methyl[(3-nitrophenyl)methyl]amino}quinazolin-4(1H)-one](/img/structure/B12926364.png)
![(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926365.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one](/img/structure/B12926367.png)
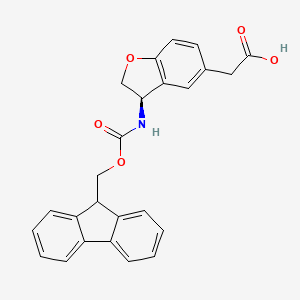
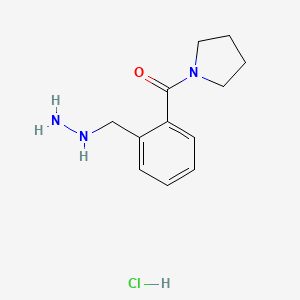
![N-[10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12926391.png)
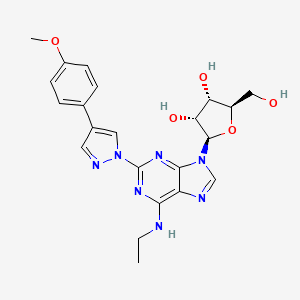


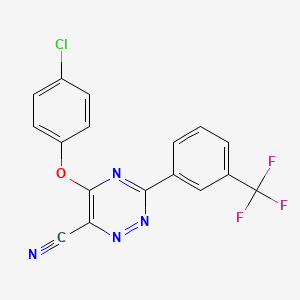
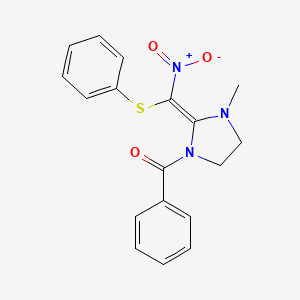
![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-4-carboxylate](/img/structure/B12926426.png)
